5-METHYLTETRAHYDROFOLIC ACID
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H25N7O6 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31) |
InChI Key |
ZNOVTXRBGFNYRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Biochemical Pathways and Metabolism of 5 Methyltetrahydrofolic Acid
The Interconnected Folate and Methionine Cycles: 5-METHYLTETRAHYDROFOLIC ACID as a Bridge Metabolite.mdpi.comjmb.or.krcreative-proteomics.cominchem.org
This compound (5-MTHF) is the primary biologically active form of folate, vitamin B9, in the body and plays a pivotal role as a crucial intermediary metabolite that links the folate and methionine cycles. nih.govmdpi.comdrugbank.com This connection is fundamental for a variety of essential cellular processes, including the synthesis of DNA and RNA, the regulation of gene expression through methylation, and the metabolism of amino acids. creative-proteomics.comnih.gov
Integration of this compound within the Canonical Folate Cycle.mdpi.comjmb.or.krcreative-proteomics.comnih.gov
The folate cycle is a series of interconnected biochemical reactions that are essential for the transfer of one-carbon units. mdpi.com These single-carbon fragments are vital for the synthesis of nucleotides, the building blocks of DNA and RNA, and for the methylation of various molecules. creative-proteomics.cominchem.org Dietary folates, once absorbed, are converted into tetrahydrofolate (THF), the central molecule of the folate cycle. mdpi.comjmb.or.kr
THF can then be converted into several derivatives, each carrying a one-carbon unit in a different oxidation state. mdpi.com One of the most important of these is 5,10-methylenetetrahydrofolate, which is formed from THF and serine. jmb.or.krnih.gov This molecule stands at a critical metabolic crossroads: it can either be used for the synthesis of thymidylate, a necessary component of DNA, or it can be irreversibly reduced to 5-MTHF by the enzyme methylenetetrahydrofolate reductase (MTHFR). mdpi.comwikipedia.org This reduction reaction is a key regulatory point in folate metabolism, committing the one-carbon unit to the methionine cycle. wikipedia.orgnih.gov
Once formed, 5-MTHF serves as the primary circulatory form of folate in the blood. nih.govmedlineplus.gov It is the molecule that delivers the one-carbon unit from the folate cycle to the methionine cycle. creative-proteomics.com
Linkages to the S-Adenosylmethionine/S-Adenosylhomocysteine Cycle.creative-proteomics.cominchem.orgnih.govmedlineplus.govnih.govwikipedia.org
The methionine cycle, also known as the S-adenosylmethionine (SAM) cycle, is the primary pathway for the synthesis of S-adenosylmethionine, the universal methyl donor in the cell. creative-proteomics.comnih.gov SAM is essential for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids, thereby influencing gene expression, protein function, and membrane structure. nih.govcreative-proteomics.com
The crucial link between the folate and methionine cycles is the reaction catalyzed by methionine synthase. creative-proteomics.com In this reaction, 5-MTHF donates its methyl group to homocysteine, a sulfur-containing amino acid, to regenerate methionine. creative-proteomics.comnih.gov This reaction is dependent on vitamin B12 as a cofactor. creative-proteomics.com The newly synthesized methionine can then be activated to form SAM, thus completing the methionine cycle. nih.govcreative-proteomics.com
After SAM donates its methyl group in a methylation reaction, it is converted to S-adenosylhomocysteine (SAH). creative-proteomics.comcreative-proteomics.com SAH is a potent inhibitor of most methyltransferases and must be hydrolyzed to homocysteine and adenosine (B11128) to prevent the feedback inhibition of methylation reactions. creative-proteomics.comnih.gov The homocysteine produced can then be remethylated back to methionine, using the methyl group from 5-MTHF, thereby ensuring the continuous operation of both the folate and methionine cycles. creative-proteomics.com This intricate interplay highlights the indispensable role of 5-MTHF as the bridge that ensures a steady supply of methyl groups for critical cellular functions. nih.gov
Enzymatic Synthesis of this compound from Precursor Folates.mdpi.comjmb.or.krinchem.orgnih.govlife-science-alliance.org
The synthesis of 5-MTHF is a multi-step enzymatic process that begins with dietary folates or folic acid and culminates in the production of this vital, biologically active molecule. mdpi.comjmb.or.kr This pathway involves several key enzymes that work in concert to ensure a sufficient supply of 5-MTHF for the body's needs. rsc.orgmdpi.com
Reduction of Dihydrofolate and Tetrahydrofolate: The Role of Dihydrofolate Reductase (DHFR).mdpi.comjmb.or.krnih.govwsu.edu
The journey to 5-MTHF begins with the reduction of dietary folates. mdpi.comjmb.or.kr Folic acid, the synthetic form of folate used in supplements and food fortification, must first be reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). mdpi.comjmb.or.krnih.gov This two-step reduction is a critical and often rate-limiting process in folate metabolism, particularly in humans where DHFR activity is relatively low and can vary significantly between individuals. mdpi.comresearchgate.net
DHFR utilizes NADPH as a cofactor to carry out these reduction reactions. jmb.or.krwikipedia.org The product, THF, is the pivotal precursor for all other active folate coenzymes, including 5-MTHF. mdpi.comjmb.or.kr
The Methylenetetrahydrofolate Reductase (MTHFR) Catalysis of this compound Formation.mdpi.comjmb.or.krcreative-proteomics.cominchem.orgnih.govnih.govmedlineplus.govoup.comfrontiersin.org
Once THF is formed, it can be converted to 5,10-methylenetetrahydrofolate. jmb.or.krmdpi.com This molecule is then the substrate for the enzyme methylenetetrahydrofolate reductase (MTHFR), which catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-MTHF. wikipedia.orgmedlineplus.gov This reaction is a critical regulatory point in one-carbon metabolism, as it commits the one-carbon unit to the pathway of homocysteine remethylation and methionine synthesis. wikipedia.orgnih.gov
The MTHFR enzyme uses a flavin cofactor and NAD(P)H as a reducing agent. wikipedia.org The activity of MTHFR can be influenced by genetic variations, with some common polymorphisms leading to a less active enzyme. nih.govmedlineplus.gov
Contributions of Serine Hydroxymethyltransferase (SHMT) in One-Carbon Unit Generation.creative-proteomics.com
The one-carbon unit that is ultimately transferred by 5-MTHF originates primarily from the amino acid serine. nih.govwikipedia.org The enzyme serine hydroxymethyltransferase (SHMT) plays a crucial role in this process by catalyzing the reversible conversion of serine and THF to glycine (B1666218) and 5,10-methylenetetrahydrofolate. wikipedia.orgwsu.edu This reaction is the main source of one-carbon units for the folate cycle. wikipedia.org
SHMT exists in both the cytoplasm and mitochondria, and its activity is essential for providing the 5,10-methylenetetrahydrofolate necessary for the subsequent synthesis of 5-MTHF by MTHFR. life-science-alliance.orgwsu.edu Therefore, SHMT is a key upstream enzyme that directly fuels the production of 5-MTHF. nih.govwikipedia.org
Catabolic Routes and Turnover Dynamics of this compound
The turnover of this compound (5-MTHF), the primary biologically active form of folate in circulation, is a regulated process involving both metabolic conversion and eventual elimination. While its principal role is as a methyl donor in the remethylation of homocysteine to methionine, 5-MTHF is also subject to catabolic pathways that lead to its degradation and excretion. physiology.orgmdpi.comphysiology.org The dynamics of its turnover are influenced by enzymatic actions, chemical stability, and renal handling mechanisms that ensure the conservation of this essential vitamin under normal physiological conditions. nih.govmdpi.com
Enzymatic Degradation Mechanisms of Methylated Folates
The degradation of methylated folates is not a primary metabolic fate but occurs through specific enzymatic and chemical processes. The inherent chemical structure of reduced folates like 5-MTHF makes them susceptible to oxidative degradation. acs.org This process can lead to a loss of biological activity through cleavage of the C(9)-N(10) covalent bond. acs.org
Research has identified specific enzymatic pathways for 5-MTHF catabolism. One notable pathway involves the enzymatic degradation of 5-MTHF to formaldehyde (B43269). nih.gov This process was observed in studies that challenged the previous assumption that 5-MTHF directly methylates biogenic amines like dopamine. nih.gov Instead, the enzymatically produced formaldehyde can condense with dopamine, forming a separate derivative. nih.gov In certain microorganisms, such as Lactobacillus casei, the metabolism of 5-MTHF proceeds through an oxidative pathway that results in the formation of purine (B94841) and thymidylate derivatives, rather than contributing to methionine synthesis. microbiologyresearch.org
A significant catabolite identified in animal models is 4α-hydroxy-5-methyltetrahydrofolate, which has been found in the urine of rats as a metabolic breakdown product of folic acid, indicating a pathway of oxidative degradation in vivo. fao.org Other degradation products can be formed under specific conditions, such as photodegradation, which initially yields 5-methyldihydrofolate (B1666344) and, upon continued exposure, p-aminobenzoyl-L-glutamic acid. ous-research.no
Table 1: Identified Degradation Products of this compound
| Product | Context of Formation | Source |
|---|---|---|
| 4α-hydroxy-5-methyltetrahydrofolate | Metabolic breakdown product identified in rat urine. | fao.org |
| Formaldehyde | Product of direct enzymatic degradation. | nih.gov |
| 5-methyldihydrofolate | Initial product formed during photodegradation by UVB exposure. | ous-research.no |
| p-aminobenzoyl-L-glutamic acid | Formed after continuous irradiation during photodegradation. | ous-research.no |
Pathways for Folate Excretion and Elimination in Experimental Models
The elimination of folates from the body is carefully managed, primarily by the kidneys, to prevent the loss of this vital water-soluble vitamin. physiology.orgmdpi.com The process involves glomerular filtration followed by highly efficient tubular reabsorption. physiology.org
As a small molecule, 5-MTHF is freely filtered from the blood by the glomerulus. mdpi.com Under normal physiological folate concentrations, renal reabsorption of the filtered folate is nearly 100%. nih.gov This high-efficiency recovery is predominantly mediated by the high-affinity folate receptor α (FRα), which is abundantly expressed on the luminal side of proximal tubular epithelial cells. nih.govmdpi.com The uptake mechanism is a process of endocytosis. nih.gov Studies in experimental models have been crucial in elucidating this pathway. In mice engineered with a knockout of the folate receptor gene, folate reabsorption is virtually nonexistent, and renal clearance of folate approaches 100%, underscoring the critical role of this receptor. nih.govmdpi.com
Table 2: Research Findings on Folate Elimination and Reabsorption in Experimental Models
| Process | Key Finding | Experimental Model Context | Source |
|---|---|---|---|
| Glomerular Filtration | Folates are freely filtered due to their small molecular size. | General principle established in physiological studies. | mdpi.com |
| Tubular Reabsorption | Under normal conditions, reabsorption in the proximal tubules is nearly 100%. | Observations in rodent models. | nih.gov |
| Receptor-Mediated Uptake | Reabsorption is primarily mediated by Folate Receptor α (FRα) via endocytosis. | Studies in mouse models. | nih.govmdpi.com |
| Excretion in Receptor Deficiency | In mice lacking the folate receptor gene, folate clearance increases to nearly 100%. | Gene knockout mouse models. | nih.govmdpi.com |
| Urinary Excretion of Catabolites | The breakdown product 4α-hydroxy-5-methyltetrahydrofolate has been identified in rat urine. | Metabolic studies in rat models. | fao.org |
| Primary Systemic Excretion | Overall folate turnover involves slow catabolism with excretion occurring mainly by the fecal route. | General physiological homeostasis models. | physiology.org |
Enzymatic Functions and Mechanistic Roles of 5 Methyltetrahydrofolic Acid
5-METHYLTETRAHYDROFOLIC ACID as a Co-substrate in Methyl Transfer Reactions
5-MTHF serves as a crucial co-substrate in one-carbon metabolism, specifically in methyl transfer reactions. hmdb.cainchem.org Its primary role is to donate its methyl group for the remethylation of homocysteine to methionine, a reaction catalyzed by the enzyme methionine synthase. inchem.orgwikipedia.orgtaylorandfrancis.com This process is vital for maintaining the methionine cycle, which is central to the production of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. biorxiv.orgbiorxiv.org
Methionine Synthase (MTR) and the Regeneration of Tetrahydrofolate from this compound
Methionine synthase (MTR), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase, is a key enzyme that links the folate and methionine cycles. wikipedia.orgnih.gov It catalyzes the transfer of a methyl group from 5-MTHF to homocysteine, resulting in the formation of methionine and tetrahydrofolate (THF). wikipedia.orgwikidoc.org This reaction is the only known pathway in mammals that can metabolize 5-MTHF, thereby regenerating the active cofactor THF which can then participate in other one-carbon transfer reactions necessary for nucleotide synthesis. wikidoc.orgbiorxiv.org
The catalytic cycle of the cobalamin-dependent form of MTR involves a "ping-pong" mechanism with two main steps: wikidoc.org
A crucial aspect of this process is the maintenance of the cobalt ion in the active Co(I) state. Occasionally, it can be oxidized to an inactive Co(II) state. wikipedia.org The enzyme methionine synthase reductase (MTRR) is responsible for the reductive methylation of the cofactor to restore its activity. wikipedia.org
In cases of vitamin B12 deficiency, the MTR reaction is impaired, leading to the "folate trap" phenomenon. inchem.org In this state, folate becomes trapped as 5-MTHF, which cannot be metabolized further, leading to a functional folate deficiency and subsequent disruption of DNA synthesis and other methylation reactions. inchem.orgquatrefolic.com
Other Methyltransferases Utilizing this compound-Derived Methyl Groups
While the direct methyl donor for most biological methylation reactions is S-adenosylmethionine (SAM), the methyl group ultimately originates from the one-carbon pool, with 5-MTHF being a key intermediate. biorxiv.orgwikipedia.org The methyl group transferred from 5-MTHF to homocysteine to form methionine is then activated by its conversion to SAM. researchgate.net This SAM molecule then serves as the substrate for a vast array of methyltransferases that are responsible for the methylation of various biological molecules, including:
Therefore, while 5-MTHF does not directly donate its methyl group to these substrates, it is essential for replenishing the methionine pool and, consequently, the SAM pool that these methyltransferases rely on. biorxiv.orgresearchgate.net Another enzyme, betaine-homocysteine S-methyltransferase (BHMT), can also catalyze the remethylation of homocysteine to methionine, but it utilizes betaine (B1666868) as the methyl donor and is primarily active in the liver and kidneys. nih.govresearchgate.net
Kinetic and Mechanistic Analyses of this compound-Dependent Enzymes
The efficiency and regulation of enzymes that utilize 5-MTHF are critical for maintaining cellular homeostasis. Kinetic and mechanistic studies provide insights into how these enzymes function and are controlled.
Enzyme Reaction Mechanisms and Transition State Analysis
The reaction catalyzed by methionine synthase is a classic example of a complex enzymatic mechanism. Kinetic studies suggest a Bi-Bi ping-pong reaction mechanism where 5-MTHF binds first, followed by homocysteine. ebi.ac.uk The methyl transfer from 5-MTHF to the cobalamin cofactor and then to homocysteine involves significant conformational changes in the enzyme. wikipedia.org The transfer of the methyl group from methylcobalamin to the zinc-activated thiolate of homocysteine proceeds via an SN2-like nucleophilic attack. wikipedia.org
The regeneration of the active cob(I)alamin cofactor is a critical step. Theoretical studies have provided evidence for a two-step methyl cation transfer mechanism in the reaction of cobalamin-dependent methionine synthase. researchgate.net The reaction between the cob(I)alamin nucleophile and the methyl group of 5-MTHF is thought to proceed through a three-center, two-electron bond. ebi.ac.uk
For methylenetetrahydrofolate reductase (MTHFR), the enzyme that produces 5-MTHF, kinetic studies in the forward direction have determined the Km for its substrates. For human MTHFR, the Km for 5,10-methylenetetrahydrofolate is approximately 26 µmol/L, and for NADPH, it is around 30 µmol/L. nih.gov
Allosteric Regulation and Modulation of Enzyme Activity by this compound
The activity of enzymes in the folate and methionine cycles is tightly regulated. Methylenetetrahydrofolate reductase (MTHFR), which catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-MTHF, is a key regulatory point. mdpi.comnih.gov MTHFR is allosterically inhibited by its indirect product, S-adenosylmethionine (SAM). biorxiv.orgnih.gov This feedback inhibition is crucial to balance the flux of one-carbon units between nucleotide synthesis and methylation reactions. nih.gov When SAM levels are high, MTHFR is inhibited, thus directing the one-carbon units towards purine (B94841) and thymidylate synthesis. Conversely, when SAM levels are low, MTHFR is more active to promote methionine and SAM synthesis. mdpi.com
Recent studies using cryo-electron microscopy have revealed the structural basis for this allosteric regulation in human MTHFR. biorxiv.orgresearchgate.net The binding of SAM to the regulatory domain induces a significant conformational change, leading to the inhibition of the catalytic domain. biorxiv.orguzh.ch The demethylated product of SAM, S-adenosylhomocysteine (SAH), can relieve this inhibition. biorxiv.org
5-MTHF itself can also act as a modulator of enzyme activity. For instance, it is an inhibitor of glycine (B1666218) N-methyltransferase (GNMT), another key enzyme in regulating methyl group metabolism. nih.gov This inhibition helps to maintain appropriate levels of SAM in the cell.
Structural Biology of Proteins Interacting with this compound
The interaction of 5-MTHF with proteins is crucial for its transport and enzymatic function. The three-dimensional structures of several proteins in complex with 5-MTHF or its analogs have provided detailed insights into these interactions.
Folate receptors (FRα, FRβ, and FRγ) are high-affinity receptors that mediate the cellular uptake of 5-MTHF. nih.gov The crystal structure of human FRα in complex with folic acid reveals a deep binding pocket where the pteroate moiety of the folate is buried, while the glutamate (B1630785) portion is more solvent-exposed. nih.gov This explains the high affinity and specificity of the receptor.
The structure of methionine synthase reveals a modular architecture with distinct domains for binding 5-MTHF, homocysteine, and the cobalamin cofactor. wikipedia.org Significant conformational changes are required to bring these domains into proximity for the sequential methyl transfer reactions to occur. wikipedia.org The 5-MTHF binding domain utilizes a network of hydrogen bonds with asparagine, arginine, and aspartic acid residues to bind and activate the folate substrate. wikipedia.org
The structural analysis of glycine N-methyltransferase (GNMT) in complex with 5-methyltetrahydrofolate pentaglutamate has shown that two folate molecules bind per tetramer of the enzyme. nih.govebi.ac.ukrcsb.org The binding involves hydrophobic interactions and hydrogen bonds, with the pterin (B48896) and p-aminobenzoyl rings buried within the protein and the glutamate tail exposed to the surface. nih.gov
| Enzyme/Protein | Function | Interaction with 5-MTHF |
|---|---|---|
| Methionine Synthase (MTR) | Catalyzes the transfer of a methyl group from 5-MTHF to homocysteine to form methionine and THF. wikipedia.orgwikidoc.org | 5-MTHF is a direct substrate. wikidoc.org |
| Methylenetetrahydrofolate Reductase (MTHFR) | Catalyzes the formation of 5-MTHF from 5,10-methylenetetrahydrofolate. medlineplus.govhmdb.ca | 5-MTHF is the product of the reaction. medlineplus.gov |
| Folate Receptors (FRα, FRβ, FRγ) | Mediate high-affinity cellular uptake of folates, including 5-MTHF. nih.gov | 5-MTHF binds with high affinity to the receptor's binding pocket. nih.gov |
| Glycine N-methyltransferase (GNMT) | Regulates methyl group metabolism. nih.gov | 5-MTHF acts as an allosteric inhibitor. nih.gov |
| Compound Name |
|---|
| 5-formyltetrahydrofolate |
| 5-methyltetrahydrofolate |
| 5,10-methylenetetrahydrofolate |
| adenine (B156593) |
| aminopterin |
| betaine |
| chloromethane |
| choline (B1196258) |
| cystathionine |
| cysteine |
| dihydrofolate |
| folic acid |
| formate |
| glucose-6-phosphate |
| glycine |
| homocysteine |
| L-5-methyltetrahydrofolate |
| methionine |
| methanol |
| methotrexate |
| methylcobalamin |
| pemetrexed |
| pteroyl-L-glutamic acid |
| pyruvate |
| S-adenosyl-L-homocysteine |
| S-adenosylmethionine |
| sarcosine |
| serine |
| tetrahydrofolate |
| thymidine (B127349) |
X-ray Crystallography and Cryo-Electron Microscopy of Folate-Binding Enzymes
The three-dimensional structures of various folate-binding enzymes have been elucidated through high-resolution techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM). These structural studies have been instrumental in understanding the binding of this compound (5-MTHF) and other folate derivatives, providing a window into the catalytic mechanisms of these crucial enzymes.
Key enzymes in folate metabolism, including methylenetetrahydrofolate reductase (MTHFR), methionine synthase (MetH), and dihydrofolate reductase (DHFR), have been structurally characterized, often in complex with their substrates or inhibitors. For instance, the crystal structure of human MTHFR has been solved at a resolution of 2.5 Å, revealing a unique architecture that includes a well-conserved catalytic TIM-barrel and a distinct SAM-binding domain. rcsb.org This structure provides a molecular basis for understanding the allosteric regulation of the enzyme. rcsb.org
Cryo-EM has also emerged as a powerful tool, particularly for large and flexible protein complexes. The structure of the human folate transporter SLC19A1 in complex with 5-MTHF was determined by cryo-EM at a resolution of 3.5 Å. nih.govbiorxiv.orgresearchgate.net These studies have shed light on the molecular basis of substrate recognition and transport across the cell membrane. nih.govnih.gov Similarly, cryo-EM studies of cobalamin-dependent methionine synthase have provided insights into the large conformational changes that occur during its catalytic cycle. iucr.orgpnas.orgbiorxiv.org
The table below summarizes key structural findings for several folate-binding enzymes.
| Enzyme | PDB ID | Method | Resolution (Å) | Ligand(s) | Key Findings |
|---|---|---|---|---|---|
| Human 5,10-Methylenetetrahydrofolate Reductase (MTHFR) | 6FCX | X-ray Diffraction | 2.50 | S-adenosyl-L-homocysteine (SAH) | Reveals a unique architecture with a catalytic TIM-barrel and a SAM-binding domain, providing insight into allosteric regulation. rcsb.orgbiorxiv.org |
| Human Folate Transporter (SLC19A1) | 8GOE | Cryo-EM | 3.50 | 5-Methyltetrahydrofolate (5-MTHF) | Elucidates critical residues for substrate recognition and shows the transporter in an inward-facing conformation. nih.govbiorxiv.orgresearchgate.netpdbj.org |
| Methionine Synthase (Fol-domain) from Thermus thermophilus | 5VOO | X-ray Diffraction | 2.40 | Methyltetrahydrofolate | Shows a conserved binding environment for methyltetrahydrofolate and reveals a unique β8α7 fold for the Fol domain. rcsb.org |
| Cobalamin-dependent Methionine Synthase from Thermus filiformis | EMD-29699 | Cryo-EM | 3.6 | Cobalamin, Zinc | Reveals a stable resting-state conformation and suggests that conformational changes are driven by folate substrate binding. iucr.orgpdbj.org |
| Human Dihydrofolate Reductase (DHFR) | - | X-ray Diffraction | 2.3 | Folate, 5-deazafolate | Provides a model for dihydrofolate binding and the transition state for folate reduction. nih.gov |
| Escherichia coli Dihydrofolate Reductase (DHFR) | 1RD7 | X-ray Diffraction | 2.60 | Folate | Depicts loop and subdomain movements during the catalytic cycle. rcsb.org |
Ligand-Binding Domains and Conformational Changes Induced by this compound
The binding of 5-MTHF to its target enzymes occurs within specific ligand-binding domains and induces significant conformational changes that are essential for catalysis and regulation. These dynamic interactions ensure the proper orientation of the substrate and facilitate the chemical reactions.
Ligand-Binding Domains:
The ligand-binding domains of folate-dependent enzymes are structurally adapted to recognize the distinct chemical features of 5-MTHF. In methionine synthase, the folate-binding (Fol) domain is responsible for binding 5-MTHF. pnas.orgnih.gov This domain often features a (βα)8 barrel fold, also known as a TIM-barrel, which creates a binding pocket for the folate substrate at the C-terminal end of the barrel. rcsb.orgpnas.org Specific amino acid residues within this pocket form hydrogen bonds and hydrophobic interactions with the pterin ring, p-aminobenzoyl, and glutamate moieties of 5-MTHF, ensuring high affinity and specificity. nih.gov
For the human folate transporter SLC19A1, the binding site for 5-MTHF is located in a central cavity within the transmembrane domain. researchgate.net Cryo-EM structures have revealed that residues from several transmembrane helices (TM1, 4, 7, and 10) contribute to the formation of this binding pocket. researchgate.net The specificity for folate is determined by key residues, such as Arg133 and Gln377, which distinguish it from other members of the SLC19 subfamily. nih.govbiorxiv.org
In human MTHFR, the catalytic domain, which adopts a TIM-barrel fold, binds the FAD cofactor and the folate substrate. rcsb.orgbiorxiv.org Additionally, a distinct regulatory domain is responsible for binding S-adenosylmethionine (SAM), the allosteric inhibitor. rcsb.org
Conformational Changes:
The binding of 5-MTHF and other ligands triggers significant conformational changes in folate-binding enzymes, a process often described as "induced fit." These changes are crucial for bringing catalytic residues into the correct position, sequestering the active site from the solvent, and facilitating the transfer of the methyl group.
In cobalamin-dependent methionine synthase, the binding of 5-MTHF initiates a large-scale domain rearrangement. The enzyme shuttles its cobalamin-binding domain between the folate-binding domain and the homocysteine-binding domain, a distance of approximately 50 Å. pnas.org This movement is necessary to complete the catalytic cycle, where the cobalamin cofactor first accepts a methyl group from 5-MTHF and then transfers it to homocysteine. wikipedia.orgwikidoc.org Recent studies combining SAXS and cryo-EM have shown that the binding of the folate substrate drives the transition from a stable resting-state conformation to an active conformation. iucr.orgpnas.orgbiorxiv.orgpnas.org
In the case of the folate transporter SLC19A1, while the binding of 5-MTHF to the inward-facing conformation does not induce a major conformational change, it is a critical step in the transport cycle which is believed to operate via a rocker-switch mechanism. nih.govbiorxiv.orgresearchgate.net This model proposes that the transporter alternates between outward-facing and inward-facing conformations to move the substrate across the membrane.
Studies on MTHFR have also revealed significant conformational plasticity. The binding of the allosteric inhibitor SAM to the regulatory domain induces a more compact, inhibited state. creative-proteomics.com An inter-domain linker is proposed to be a key mediator of this allosteric regulation, transmitting the signal from the regulatory domain to the catalytic domain. rcsb.org
The table below details research findings on ligand-binding and conformational changes.
| Enzyme/Protein | Ligand | Key Findings on Ligand-Binding and Conformational Changes |
|---|---|---|
| Cobalamin-dependent Methionine Synthase (MetH) | 5-Methyltetrahydrofolate, Homocysteine | The enzyme undergoes large domain motions, shuttling the cobalamin-binding domain between the folate and homocysteine binding sites. Folate binding drives the conformational switch from a resting to an active state. iucr.orgpnas.orgbiorxiv.orgpnas.orgpnas.org |
| Human Folate Transporter (SLC19A1) | 5-Methyltetrahydrofolate | 5-MTHF binds to a central cavity in an inward-facing conformation. While this binding does not cause a significant conformational change in this state, it is a key part of the proposed rocker-switch transport mechanism. nih.govbiorxiv.orgresearchgate.net |
| Human 5,10-Methylenetetrahydrofolate Reductase (MTHFR) | S-adenosylmethionine (SAM) | Binding of the allosteric inhibitor SAM to the regulatory domain induces a more compact, inhibited conformation. An inter-domain linker mediates this regulatory signal. rcsb.orgcreative-proteomics.com |
| Fungal Methionine Synthase (Met6p) | L-homocysteine, Methionine | Binding of L-homocysteine or methionine results in conformational rearrangements at the amino acid binding pocket, positioning the catalytic zinc to activate the thiol group. nih.gov |
| Escherichia coli Dihydrofolate Reductase (DHFR) | Folate, NADPH | Binding of substrates induces a closing of the p-aminobenzoyl glutamate binding crevice, which may stabilize the transition state. Loop movements are also observed during the catalytic cycle. rcsb.org |
Genetic and Epigenetic Determinants of 5 Methyltetrahydrofolic Acid Homeostasis
Genetic Polymorphisms Affecting Enzymes in 5-METHYLTETRAHYDROFOLIC ACID Metabolism
Genetic variations in the enzymes responsible for folate metabolism can significantly impact the production and availability of 5-MTHF. nih.gov These single nucleotide polymorphisms (SNPs) can alter enzyme activity, leading to changes in the concentrations of folate metabolites and related compounds like homocysteine.
The MTHFR gene provides the instructions for producing the enzyme methylenetetrahydrofolate reductase, which catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-MTHF. medlineplus.govmdpi.com This is a critical and irreversible step in folate metabolism. mdpi.com Common variants in the MTHFR gene, such as C677T (rs1801133) and A1298C (rs1801131), have been extensively studied for their impact on enzyme function and 5-MTHF homeostasis. nih.govnih.gov
The C677T polymorphism involves the substitution of a cytosine (C) with a thymine (B56734) (T) at nucleotide position 677, resulting in an alanine (B10760859) to valine amino acid change. nih.govtesting.com This variant leads to a thermolabile MTHFR enzyme with reduced activity. medlineplus.govnih.gov Individuals who are heterozygous for this variant (CT genotype) have approximately 65% of the normal enzyme activity, while those who are homozygous (TT genotype) retain only about 30-40% of normal activity. nih.govahajournals.orgmdpi.com This reduced enzymatic function can lead to lower levels of 5-MTHF and consequently, elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia. medlineplus.govselfhacked.com
The A1298C polymorphism results from an adenine (B156593) (A) to cytosine (C) substitution at nucleotide 1298. genomind.com This variant also reduces MTHFR enzyme activity, but to a lesser extent than the C677T variant. selfhacked.com Homozygosity for the A1298C variant (CC genotype) is associated with approximately 60% of normal MTHFR activity. ahajournals.org
Individuals who are compound heterozygous , meaning they have one copy of the C677T allele and one copy of the A1298C allele, also exhibit reduced MTHFR enzyme activity. testing.comdietvsdisease.org The combined effect of these two variants leads to a more significant decrease in enzyme function than either variant alone. selfhacked.comgenomind.com
| MTHFR Genotype | Enzyme Activity Reduction | Functional Consequence |
|---|---|---|
| C677T (Heterozygous - CT) | ~35% reduction | Moderately decreased MTHFR activity. nih.govahajournals.org |
| C677T (Homozygous - TT) | ~60-70% reduction | Significantly decreased MTHFR activity, leading to lower 5-MTHF and higher homocysteine levels. ahajournals.orgselfhacked.com |
| A1298C (Homozygous - CC) | ~40% reduction | Moderately decreased MTHFR activity. ahajournals.org |
| Compound Heterozygous (C677T + A1298C) | Additive reduction | Significantly decreased MTHFR activity, greater than either single variant alone. selfhacked.comgenomind.com |
Beyond MTHFR, polymorphisms in other genes integral to the folate and methionine cycles also influence 5-MTHF homeostasis. These include methionine synthase (MTR) and methionine synthase reductase (MTRR). termedia.pl
The MTR gene codes for methionine synthase, the enzyme that uses 5-MTHF to remethylate homocysteine to methionine. mdpi.comresearchgate.net A common polymorphism in this gene is A2756G (rs1805087) . wjgnet.com This variant can affect the enzyme's activity and has been associated with altered homocysteine levels. termedia.pl Some studies suggest that this polymorphism may influence the risk of folate deficiency, particularly in combination with other genetic variants. mdpi.com
Other genes involved in folate metabolism, such as those encoding for dihydrofolate reductase (DHFR), serine hydroxymethyltransferase (SHMT), and others, also harbor polymorphisms that can contribute to the variability in 5-MTHF levels. mdpi.comwjgnet.com The collective impact of these genetic variations highlights the complex, polygenic nature of 5-MTHF homeostasis.
| Gene | Polymorphism | Enzyme Function | Impact on 5-MTHF Metabolism |
|---|---|---|---|
| MTR | A2756G | Methionine Synthase: Converts homocysteine to methionine using 5-MTHF. researchgate.net | Altered enzyme activity can affect homocysteine levels and 5-MTHF utilization. termedia.plmdpi.com |
| MTRR | A66G | Methionine Synthase Reductase: Maintains the active state of methionine synthase. researchgate.net | Reduced activity can impair the function of methionine synthase, indirectly affecting the folate cycle. wjgnet.comsemanticscholar.org |
Cellular and Subcellular Dynamics of 5 Methyltetrahydrofolic Acid
Membrane Transport Systems for 5-METHYLTETRAHYDROFOLIC ACID
The cellular uptake of 5-MTHF is mediated by specialized membrane transport systems. These transporters are crucial for maintaining intracellular folate concentrations necessary for cellular processes. The primary transporters involved are the Reduced Folate Carrier (RFC) and the Folate Receptors (FRs). aacrjournals.org
The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is a major transporter of reduced folates, including 5-MTHF, into mammalian cells at physiological pH. hu.edu.jobiorxiv.org It functions as an anion exchanger, facilitating the uptake of folates against a concentration gradient. frontierspartnerships.org RFC exhibits a higher affinity for reduced folates like 5-MTHF compared to the oxidized form, folic acid. frontierspartnerships.org
The regulation of RFC is complex and occurs at both the transcriptional and post-transcriptional levels. aacrjournals.orgportlandpress.com RFC gene expression can be influenced by the intracellular folate status. semanticscholar.org Studies have shown that in response to low folate concentrations, RFC transcript and protein levels can increase, suggesting an adaptive mechanism to enhance folate uptake. aacrjournals.orgsemanticscholar.org Conversely, under conditions of folate excess, there can be an increased retention of RFC in the endoplasmic reticulum, leading to reduced levels at the cell surface and consequently, decreased transport activity. portlandpress.comsemanticscholar.org This regulation ensures that cells can modulate folate uptake based on their metabolic needs and the availability of extracellular folates.
| Transporter | Substrate Affinity (Km for 5-MTHF) | Regulation by Folate Levels |
| Reduced Folate Carrier (RFC) | 1-5 µM frontierspartnerships.org | Upregulated in folate deficiency; surface expression can be downregulated in folate excess aacrjournals.orgportlandpress.comsemanticscholar.org |
| Folate Receptor α (FRα) | 1-10 nM aacrjournals.org | Overexpressed in certain cancers; not directly regulated by acute folate changes in the same manner as RFC aacrjournals.org |
Folate Receptors (FRs) are high-affinity, glycosylphosphatidylinositol (GPI)-anchored membrane proteins that mediate the cellular uptake of folates via receptor-mediated endocytosis. mdpi.commednexus.org FRα, in particular, has a high affinity for 5-MTHF, although its affinity for folic acid is even higher. aacrjournals.orgnih.govgeorgiasouthern.edu Upon binding of 5-MTHF to FRα, the receptor-ligand complex is internalized into the cell within an endosome. mdpi.com The acidic environment of the endosome facilitates the dissociation of 5-MTHF from the receptor, which is then transported into the cytoplasm. mdpi.com The receptor is subsequently recycled back to the cell surface. mdpi.com This active transport mechanism allows cells to accumulate folates even when extracellular concentrations are low. aacrjournals.org FRα-mediated uptake is particularly important in tissues with high folate requirements and is often overexpressed in various cancers. aacrjournals.orgnih.gov
Studies comparing the binding affinities of different folates to FRα have shown that folic acid generally has the highest affinity, followed by 5-MTHF. nih.govgeorgiasouthern.edu This specificity has implications for folate bioavailability and the efficacy of different folate supplementation forms.
Characterization of Reduced Folate Carrier (RFC) Function and Regulation
Interplay of this compound with Nucleotide Synthesis Pathways
5-MTHF and its derivatives are indispensable for the de novo synthesis of nucleotides, the building blocks of DNA and RNA. The one-carbon units carried by tetrahydrofolate (THF) derivatives, which are metabolically linked to the 5-MTHF pool, are essential for the formation of both purine (B94841) and pyrimidine (B1678525) rings.
The conversion of 5-MTHF to THF is a critical step, catalyzed by the vitamin B12-dependent enzyme methionine synthase. tubitak.gov.tr This reaction not only regenerates THF for participation in other one-carbon transfer reactions but also provides the methyl group for the synthesis of methionine. inchem.org The regenerated THF can then be converted to other folate cofactors required for nucleotide biosynthesis.
In purine synthesis, two steps in the pathway require the donation of a formyl group from 10-formyl-THF. ahajournals.orgbasicmedicalkey.com This 10-formyl-THF can be generated from other folate derivatives, including those derived from the THF regenerated from 5-MTHF. In pyrimidine synthesis, the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis, is catalyzed by thymidylate synthase and requires 5,10-methylenetetrahydrofolate as the one-carbon donor. inchem.orgnih.gov This highlights the central role of the folate pool, including the dynamic interconversion of 5-MTHF, in providing the necessary components for nucleic acid replication and repair. inchem.org
Provision of One-Carbon Units for De Novo Purine Biosynthesis
This compound (5-MTHF) is the primary circulating form of folate in the human body and plays a critical, albeit indirect, role in the de novo synthesis of purine nucleotides. caldic.com Its contribution is not as a direct donor of a one-carbon unit to the nascent purine ring. Instead, its essential function is to supply tetrahydrofolate (THF) to the intracellular folate pool, which can then be converted into the specific folate cofactors required for purine synthesis. mdpi.com
The pivotal reaction involving 5-MTHF is the remethylation of homocysteine to methionine, a process catalyzed by the vitamin B12-dependent enzyme methionine synthase (MS). mdpi.comnih.govscholasticahq.com In this reaction, 5-MTHF donates its methyl group to homocysteine, resulting in the formation of methionine and the regeneration of THF. scholasticahq.comtaylorandfrancis.comnih.gov
Reaction Catalyzed by Methionine Synthase:
5-Methyltetrahydrofolate + Homocysteine ---(Methionine Synthase / Vitamin B12)--> Tetrahydrofolate + Methionine
Once regenerated, this THF molecule enters the cellular folate cycle and can be utilized for various biosynthetic pathways. For purine synthesis, THF is first converted to 5,10-methylenetetrahydrofolate (5,10-MTHF). e-dmj.orgmdpi.com This is followed by a two-step process, often catalyzed by the bifunctional enzyme methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) in the cytoplasm, which oxidizes 5,10-MTHF to 5,10-methenyl-THF and then hydrolyzes it to 10-formyltetrahydrofolate (10-formyl-THF). mdpi.come-dmj.org
It is 10-formyl-THF that serves as the direct one-carbon donor in two crucial steps of the de novo purine biosynthesis pathway. wikipathways.orgnih.govnih.gov These reactions are catalyzed by glycinamide (B1583983) ribonucleotide transformylase (GART) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (ATIC), which incorporate carbons at the C-8 and C-2 positions of the purine ring, respectively. nih.govnih.govnih.gov
A deficiency in vitamin B12, a mandatory cofactor for methionine synthase, can disrupt this entire process. nih.gov Without B12, the transfer of the methyl group from 5-MTHF is halted, causing 5-MTHF to accumulate. This phenomenon, known as the "folate trap," sequesters the majority of cellular folate in the unusable 5-MTHF form, leading to a functional deficiency of the THF-derived cofactors (like 10-formyl-THF) necessary for purine synthesis. nih.govmdpi.com
Table 1: Key Enzymes and Folate Cofactors in the Indirect Pathway from 5-MTHF to Purine Synthesis
| Enzyme | Folate Substrate | Folate Product | Role in Pathway | Reference(s) |
|---|---|---|---|---|
| Methionine Synthase (MS) | 5-Methyltetrahydrofolate | Tetrahydrofolate (THF) | Regenerates THF from 5-MTHF. | mdpi.comnih.govnih.gov |
| Serine Hydroxymethyltransferase (SHMT) | Tetrahydrofolate (THF) | 5,10-Methylene-THF | Converts THF to a more oxidized folate form. | e-dmj.orgnih.gov |
| Methylene-THF Dehydrogenase (MTHFD1) | 5,10-Methylene-THF | 5,10-Methenyl-THF | Part of the conversion to 10-formyl-THF. | mdpi.come-dmj.org |
| Methenyl-THF Cyclohydrolase (MTHFD1) | 5,10-Methenyl-THF | 10-Formyl-THF | Generates the direct one-carbon donor for purine synthesis. | mdpi.com |
| GART / ATIC | 10-Formyl-THF | Tetrahydrofolate (THF) | Incorporate one-carbon units into the purine ring. | nih.govnih.gov |
Indirect Contributions to Pyrimidine Synthesis via Tetrahydrofolate Regeneration
Similar to its role in purine synthesis, 5-MTHF contributes indirectly to the synthesis of pyrimidine nucleotides. The de novo synthesis of pyrimidines, specifically the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), requires a one-carbon unit. This critical step is essential for providing the thymidine (B127349) necessary for DNA synthesis and repair. nih.gov
The direct one-carbon donor in this reaction is 5,10-methylenetetrahydrofolate (5,10-MTHF), not 5-MTHF. wikipathways.orgnih.gov Therefore, the contribution of 5-MTHF is entirely dependent on its prior conversion to tetrahydrofolate (THF). scholasticahq.comtaylorandfrancis.com As described previously, the methionine synthase reaction releases THF from 5-MTHF, thereby replenishing the cellular pool of this vital precursor. scholasticahq.comnih.gov
This newly formed THF can then be converted to 5,10-MTHF in a reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which simultaneously converts serine to glycine (B1666218). caldic.comnih.gov
Reaction Catalyzed by Thymidylate Synthase:
dUMP + 5,10-Methylene-THF ---(Thymidylate Synthase)---> dTMP + Dihydrofolate (DHF)
During the thymidylate synthase (TS) reaction, 5,10-MTHF donates its methylene (B1212753) group to dUMP and is concurrently oxidized to dihydrofolate (DHF). wikipathways.orgnih.gov To sustain pyrimidine synthesis, DHF must be reduced back to THF. This reduction is carried out by the enzyme dihydrofolate reductase (DHFR), thus completing the thymidylate cycle. nih.govnih.gov
The regeneration of THF from 5-MTHF is therefore crucial for maintaining the supply of 5,10-MTHF needed for continuous DNA synthesis. mdpi.comscholasticahq.com Any impairment in the methionine synthase reaction, such as in vitamin B12 deficiency, will trap folate as 5-MTHF, depleting the 5,10-MTHF pool and subsequently inhibiting pyrimidine synthesis, which can lead to megaloblastic anemia. nih.govmdpi.com
Table 2: Key Components in the Indirect Pathway from 5-MTHF to Pyrimidine Synthesis
| Component | Type | Function | Reference(s) |
|---|---|---|---|
| 5-Methyltetrahydrofolate | Folate Derivative | The source of regenerated THF. | scholasticahq.comtaylorandfrancis.com |
| Methionine Synthase | Enzyme | Catalyzes the conversion of 5-MTHF to THF. | mdpi.comnih.gov |
| Tetrahydrofolate (THF) | Folate Derivative | Precursor to 5,10-Methylene-THF. | mdpi.comscholasticahq.com |
| 5,10-Methylene-THF | Folate Cofactor | Direct one-carbon donor for dTMP synthesis. | wikipathways.orgnih.gov |
| Thymidylate Synthase (TS) | Enzyme | Catalyzes the conversion of dUMP to dTMP. | nih.govnih.gov |
| Dihydrofolate (DHF) | Folate Derivative | Product of the TS reaction; must be recycled. | nih.gov |
| Dihydrofolate Reductase (DHFR) | Enzyme | Reduces DHF back to THF to continue the cycle. | nih.govnih.gov |
Advanced Analytical and Methodological Approaches in 5 Methyltetrahydrofolic Acid Research
High-Resolution Quantitative Analysis of 5-METHYLTETRAHYDROFOLIC ACID and Related Folates
Accurate measurement of 5-MTHF and other folate vitamers is critical for assessing nutritional status and investigating the metabolic pathways they influence. The inherent instability of folates and their presence in complex biological matrices at low concentrations present significant analytical challenges. nih.govacs.orgnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of 5-MTHF and other folates due to its high sensitivity, specificity, and robustness. nih.govacs.orgtandfonline.com The development of a reliable LC-MS/MS method involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection.
A critical aspect of method development is ensuring the stability of folates during sample handling and analysis. nih.gov Folates are susceptible to degradation by heat, light, and changes in pH. nih.gov To mitigate this, sample preparation often includes the addition of antioxidants like ascorbic acid and 2-mercaptoethanol (B42355). nih.govresearchgate.net Extraction procedures typically involve protein precipitation with organic solvents like acetonitrile (B52724) or methanol, or solid-phase extraction (SPE) for cleaner sample extracts. nih.govacs.orgtandfonline.com
Chromatographic separation is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). nih.govacs.org Gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) allows for the separation of different folate vitamers. nih.govresearchgate.net The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for detection. nih.govtandfonline.com In this mode, a specific precursor ion for each folate is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.govmdpi.com
Method validation is essential to ensure the accuracy and reliability of the results. Key validation parameters include linearity, precision, accuracy, recovery, and the limit of detection (LOD) and quantification (LOQ). acs.orgmdpi.com For instance, a validated LC-MS/MS method for the simultaneous determination of folic acid and 5-MTHF in human plasma demonstrated linearity over specific concentration ranges and high recovery. nih.govacs.org
LC-MS/MS Method Parameters for Folate Analysis
| Parameter | Description | Example Values/Ranges | Source |
|---|---|---|---|
| Sample Preparation | Protein precipitation with methanol/acetonitrile, solid-phase extraction (SPE). Addition of stabilizers like ascorbic acid and 2-mercaptoethanol. | Methanol with 10 mg/mL 2-mercaptoethanol and 0.025% ammonium hydroxide. | nih.gov |
| Chromatography Column | Reversed-phase (e.g., C18) or HILIC columns. | Hedera ODS-2, Thermo Accucore AQ. | nih.govmdpi.com |
| Mobile Phase | Gradient elution with acetonitrile/methanol and aqueous buffer (e.g., ammonium acetate, formic acid). | Acetonitrile and 1 mM ammonium acetate with 0.6% formic acid. | nih.gov |
| Ionization | Electrospray ionization (ESI) in positive or negative ion mode. | Positive ion mode. | nih.gov |
| Detection | Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. | Monitoring specific precursor-to-product ion transitions. | tandfonline.com |
| Linearity (5-MTHF) | The concentration range over which the assay is accurate. | 5.05–50.5 ng/mL. | nih.gov |
| Limit of Quantification (LOQ) | The lowest concentration that can be reliably quantified. | 400 pmol/L for 5-MTHF. | acs.org |
Application of Ultra-High-Performance Liquid Chromatography (UHPLC) for Folate Profiling
Ultra-high-performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC for folate analysis, including higher resolution, increased sensitivity, and shorter analysis times. mdpi.comresearchgate.netdergipark.org.tr This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without sacrificing efficiency. researchgate.net
UHPLC coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or Q-Exactive instruments, enables comprehensive and untargeted folate profiling. mdpi.com This approach allows for the simultaneous identification and semi-quantification of multiple folate vitamers in a single run, providing a more complete picture of the folate status in a biological sample. mdpi.com For example, a UHPLC-HRMS method was developed to screen for six different folate metabolites in fermented milk produced by lactic acid bacteria. mdpi.com
The enhanced separation power of UHPLC is particularly beneficial for resolving the various polyglutamyl forms of 5-MTHF, which can differ by the number of glutamate (B1630785) residues attached to the molecule. researchgate.net A UPLC-MS/MS method has been successfully developed for the determination of intact 5-MTHF and its polyglutamyl derivatives in vegetables. researchgate.net
Comparison of HPLC and UHPLC for Folate Analysis
| Feature | Conventional HPLC | UHPLC | Source |
|---|---|---|---|
| Particle Size | 3-5 µm | < 2 µm | researchgate.net |
| Analysis Time | Longer (e.g., >30 min) | Shorter (e.g., <10 min) | acs.orgresearchgate.net |
| Resolution | Good | Higher | mdpi.com |
| Sensitivity | Standard | Increased | mdpi.com |
| Solvent Consumption | Higher | Lower | researchgate.net |
Isotopic Tracing and Fluxomics for Elucidating One-Carbon Metabolism
Isotopic tracing, coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, is a powerful technique for studying the dynamics of metabolic pathways, a field known as metabolic flux analysis (MFA). creative-proteomics.comnih.govmdpi.com This approach allows researchers to track the movement of atoms from labeled substrates through the intricate network of one-carbon metabolism, providing quantitative measures of reaction rates (fluxes). creative-proteomics.commdpi.com
Stable Isotope Labeling (e.g., [U-¹³C]-Serine, [CD₃]-Methionine) in Metabolic Flux Studies
Stable isotope labeling involves feeding cells or organisms with substrates enriched with stable isotopes, such as ¹³C, ¹⁵N, or ²H. creative-proteomics.comisotope.com The labeled atoms are then incorporated into downstream metabolites, and their distribution (labeling pattern) is measured by MS or NMR. isotope.com By analyzing these patterns, researchers can deduce the relative and absolute fluxes through different pathways. nih.gov
In the context of one-carbon metabolism, tracers like uniformly labeled [U-¹³C]-Serine and deuterium-labeled [CD₃]-Methionine are commonly used. Serine is a major source of one-carbon units for the folate cycle, while methionine is a key player in the methionine cycle, which is closely linked to folate metabolism. mdpi.comresearchgate.net For example, tracing with ¹³C-labeled methionine has been used to study methionine synthase activity and its coupling to the SAM cycle. researchgate.net These studies provide insights into how cells utilize different nutrients to support processes like nucleotide synthesis and methylation reactions. nih.gov
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry-Based Fluxomics of this compound Pathways
Both NMR and MS are used to analyze the isotopic labeling patterns of metabolites in fluxomics studies. nih.govnih.govinformaticsjournals.co.in MS, particularly when coupled with chromatography (GC-MS or LC-MS), offers high sensitivity and is capable of measuring the mass isotopomer distribution (MID) of a large number of metabolites. isotope.com This information reveals how many labeled atoms are present in each metabolite molecule.
NMR spectroscopy, on the other hand, provides detailed information about the positional distribution of isotopes within a molecule (positional isotopomers). nih.govcreative-proteomics.com Techniques like 2D [¹³C, ¹H] heteronuclear correlation NMR can distinguish between different isotopomers of the same metabolite, which can be crucial for resolving fluxes through complex and cyclical pathways. nih.gov While MS is generally more sensitive, NMR is non-destructive and can provide unique structural information. informaticsjournals.co.in The combination of both techniques often yields a more comprehensive understanding of metabolic fluxes. nih.gov These fluxomics approaches have been instrumental in mapping the intricate network of reactions involving 5-MTHF and understanding how these pathways are regulated in different physiological and pathological states. nih.gov
Genetic Manipulation and Gene Editing Techniques in Folate Research Models
The development of research models with specific genetic alterations has been fundamental to understanding the function of genes involved in folate metabolism. manchester.ac.uk Techniques for genetic manipulation allow for the creation of cell lines and animal models that mimic human genetic variations and diseases related to folate deficiency or metabolic errors. technologynetworks.com
Advanced gene-editing technologies, most notably CRISPR-Cas9, have revolutionized the ability to make precise changes to the genome. consensus.app These tools enable researchers to create gene knockouts, introduce specific point mutations, or insert new genetic material at targeted locations. technologynetworks.com For example, CRISPR-Cas9 can be used to inactivate the gene encoding methylenetetrahydrofolate reductase (MTHFR), the enzyme that produces 5-MTHF, to study the consequences of its deficiency. mdpi.com
These genetic manipulation techniques are applied in various model systems, from cultured cells to whole organisms. manchester.ac.uk Engineered cell lines, including induced pluripotent stem cells (iPSCs), can be used to model diseases and screen for potential therapeutic interventions. manchester.ac.uk Transgenic animal models, where a specific gene has been altered, allow for the study of the systemic effects of folate pathway disruptions. technologynetworks.com For instance, genetically modified parasites have been used to investigate the mechanisms of antifolate drug resistance in malaria. nih.gov These powerful genetic tools, combined with advanced analytical methods, provide a robust platform for dissecting the complex biology of 5-MTHF and its role in health and disease. manchester.ac.uktechnologynetworks.com
CRISPR/Cas9-Mediated Gene Knockouts and Knock-ins of Folate Pathway Enzymes
The advent of CRISPR/Cas9 genome editing has revolutionized the study of folate metabolism by enabling precise and efficient manipulation of genes encoding key enzymes in the pathway. nih.gov This technology allows for the creation of gene knockouts (deletions) and knock-ins (insertions or replacements) to investigate the specific roles of these enzymes in cellular processes related to this compound (5-MTHF) and one-carbon metabolism. nih.govresearchgate.net
Studies have demonstrated that blocking the mitochondrial folate pathway by knocking out enzymes like MTHFD1L using CRISPR/Cas9 can lead to a reduction in the intracellular NADPH/NADP+ ratio and an increase in reactive oxygen species (ROS). This highlights the crucial role of the mitochondrial folate pathway in maintaining redox homeostasis. Furthermore, combining knockouts of different enzymes, such as SHMT1 and MTHFD2, has been shown to completely inhibit cancer cell growth, indicating the potential for targeting multiple nodes in the folate pathway for therapeutic purposes.
The specificity of CRISPR/Cas9 allows for the introduction of specific single nucleotide polymorphisms (SNPs) to model human genetic variants. For example, non-synonymous SNPs in the MTHFR gene have been introduced into cell lines to create models with reduced enzyme activity, mimicking common human genetic variations. researchgate.net This approach enables the detailed study of how these variants affect 5-MTHF levels and downstream metabolic processes.
Moreover, CRISPR interference (CRISPRi), which utilizes a catalytically dead Cas9 (dCas9) to repress gene expression, has been employed to study the effects of downregulating folate pathway enzymes without creating a permanent knockout. biorxiv.orgnih.gov This technique allows for a more nuanced investigation of gene function and can be used to create tunable models of folate metabolism.
The ability to generate multiple mutations simultaneously with CRISPR/Cas9 has further accelerated research by allowing for the investigation of complex genetic interactions within the folate pathway. pnas.org This is particularly valuable for understanding the robustness and flexibility of the one-carbon metabolic network.
Table 1: Examples of CRISPR/Cas9 Applications in Folate Pathway Research
| Target Gene | Organism/Cell Line | Type of Edit | Research Focus | Finding | Reference |
|---|---|---|---|---|---|
| MTHFD1L | MHCC97L and PLC/PRF/5 cells | Knockout | Role in hepatocellular carcinoma | Knockout reduced NADPH/NADP+ ratio and increased intracellular ROS. | |
| SHMT2, MTHFD2, MTHFD1L, ALDH1L2, SHMT1, ALDH1L1 | HEK 293T cells | Deletion (Knockout) | Function of compartmentalized one-carbon metabolism | Mitochondrial pathway is the default in most cancer cells; deletion mutants created. nih.gov | nih.gov |
| MTHFR | KG1a cells | Knock-in (SNPs) | Effect of common human genetic variants | Generated isogenic cell lines with MTHFR variants exhibiting reduced enzyme activity. researchgate.net | researchgate.net |
| DHFR and TYMS | E. coli | Knockdown (CRISPRi) | Gene coupling in folate metabolism | Decreasing TYMS expression uniquely compensates for reductions in DHFR expression. biorxiv.org | biorxiv.org |
| G6PD | Rat model | Knock-in (SNP) | Cardiovascular risk associated with G6PD variant | Generated a rat model with a specific SNP using CRISPR/Cas9. ahajournals.org | ahajournals.org |
Development and Characterization of Transgenic and Conditional Knockout Animal Models
Genetically engineered animal models, particularly mice, have been instrumental in deciphering the complex in vivo roles of 5-MTHF and the broader folate pathway. nih.govresearchgate.net These models allow for the investigation of systemic effects of altered folate metabolism that cannot be fully recapitulated in cell culture.
Transgenic and conditional knockout mouse models have been developed for numerous genes involved in folate absorption, transport, and metabolism. nih.govresearchgate.netnih.gov Conditional knockout strategies, often employing the Cre-loxP system, are particularly powerful as they allow for gene inactivation in specific tissues or at specific developmental stages. nih.govnih.gov This is crucial for studying genes whose complete knockout would be embryonically lethal. nih.govnih.gov
For example, mouse models with targeted ablation of folate transporters like the reduced folate carrier 1 (RFC1) and folate binding protein 1 (Folbp1) have been created. nih.gov While a complete Folbp1 knockout is embryonically lethal, rescued mice show marked decreases in plasma and tissue folate, confirming the protein's role in folate reabsorption by the kidney. nih.gov These models have been used to study the impact of impaired folate transport on colon carcinogenesis. nih.gov
The Mtrrgt mouse model, which has a disruption in the methionine synthase reductase gene, serves as a robust model for studying the effects of abnormal folate metabolism. frontiersin.org These mice exhibit a range of developmental defects, including neural tube defects and congenital malformations, highlighting the critical role of the MTRR enzyme in early development. frontiersin.org
Animal models have also been used to investigate the link between folate metabolism and various pathologies. For instance, prenatal exposure to methotrexate, a folate metabolism inhibitor, in rats has been used to create an animal model for studying mental disorders associated with folate deficiency during pregnancy. nih.gov Furthermore, studies using animal models have suggested that reducing folate intake later in life might support healthier metabolic aging, challenging the conventional wisdom about folate consumption. tamu.edu
The development of these sophisticated animal models provides invaluable experimental paradigms for understanding human pathogenesis related to folate deficiency and perturbations in 5-MTHF metabolism. nih.gov
Table 2: Examples of Transgenic and Conditional Knockout Animal Models in Folate Research
| Gene | Animal Model | Model Type | Key Findings | Reference |
|---|---|---|---|---|
| Folbp1 (Folr1) | Mouse | Knockout | Embryonically lethal; rescued mice have decreased plasma and tissue folate. nih.gov | nih.gov |
| RFC1 (Slc19a1) | Mouse | Conditional Knockout | Used to study the role of this folate transporter in colon carcinogenesis. nih.gov | nih.gov |
| Mtrr | Mouse | Gene-trap (gt) Knockdown | Disrupted folate metabolism leads to developmental defects and congenital malformations. frontiersin.org | frontiersin.org |
| FRβ | Mouse | Knockout | Used to study the role of this folate receptor in the context of cancer therapy. frontiersin.org | frontiersin.org |
| DNMT1 | Mouse | Conditional Knockout | Impaired synaptic plasticity and memory formation in the forebrain. frontiersin.org | frontiersin.org |
Omics Technologies for Systems-Level Understanding of this compound Biology
Proteomic Analysis of Folate-Binding Proteins and Enzyme Complexes
Proteomics, particularly mass spectrometry-based approaches, has become an indispensable tool for the large-scale identification and quantification of proteins involved in 5-MTHF metabolism. mdpi.comcsic.es These techniques allow for a comprehensive analysis of folate-binding proteins (FBPs), enzymes of the one-carbon metabolism pathway, and their interaction partners.
Targeted proteomics methods, such as multiple reaction monitoring (MRM) and parallel reaction monitoring (PRM), enable the highly specific and sensitive quantification of a predefined set of proteins. mdpi.comnih.gov These approaches have been used to monitor the abundance of enzymes in the folate and methionine cycles in various tissues and disease states, such as liver cancer and cirrhosis. mdpi.comcsic.es Such studies have revealed significant reprogramming of one-carbon metabolism enzymes in diseased tissues, suggesting their potential as biomarkers. mdpi.comcsic.es
Shotgun proteomics, a more global approach, allows for the identification and quantification of thousands of proteins in a single experiment, providing a broader view of the cellular proteome in response to changes in folate status. mdpi.com This has been used to identify defects in the induction of one-carbon metabolism enzymes in aged T cells, for example. pnas.org
Affinity-based enrichment strategies coupled with mass spectrometry are used to isolate and identify folate-binding proteins from complex biological samples. nih.gov For instance, photo-crosslinking probes based on folic acid have been designed to selectively capture and identify FBPs, including low-abundance ones, from cell lysates. nih.gov
Furthermore, proteomic analysis has been crucial in characterizing the post-translational modifications of folate pathway proteins, such as the N-linked glycosylation of the folate binding protein (FBP), also known as the folate receptor (FR). acs.orgnih.gov Understanding these modifications is important as they can influence protein function and localization.
Table 3: Proteomic Approaches in Folate Metabolism Research
| Proteomic Technique | Application | Key Findings | Reference |
|---|---|---|---|
| Targeted Proteomics (MRM/PRM) | Quantification of one-carbon metabolism enzymes in liver disease. | Significant differences in enzyme levels in hepatocellular carcinoma and cirrhosis. mdpi.comcsic.es | mdpi.comcsic.es |
| Shotgun Proteomics | Proteome analysis of activated T cells. | Identified defects in the induction of one-carbon metabolism enzymes in aged T cells. pnas.org | pnas.org |
| Affinity-based Enrichment with Mass Spectrometry | Identification of folate-binding proteins in E. coli lysate. | Successfully isolated low-abundance folate-dependent proteins. nih.gov | nih.gov |
| Glycomic Analysis by Mass Spectrometry | Structural characterization of N-linked glycans of folate binding protein (FBP). | Revealed differences in glycan structures between bovine and human milk FBP. acs.orgnih.gov | acs.orgnih.gov |
Global Metabolomic Profiling to Assess One-Carbon Metabolism Perturbations
Metabolomics, the large-scale study of small molecules or metabolites, provides a direct functional readout of the physiological state of a cell or organism. Global, or untargeted, metabolomic profiling is particularly powerful for assessing the widespread effects of perturbations in one-carbon metabolism and 5-MTHF levels. nih.govnih.gov
High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is a primary analytical platform for these studies. nih.govnih.gov By analyzing the metabolome, researchers can identify changes in a wide range of metabolites, including those directly within the one-carbon pathway (e.g., serine, glycine (B1666218), methionine) and those in connected pathways. nih.govahajournals.org
For example, metabolomic studies have shown that folic acid supplementation in humans leads to changes not only in folate derivatives but also in metabolites involved in amino acid metabolism, fatty acid metabolism, and the urea (B33335) cycle. nih.gov In plant sciences, metabolomic analysis of maize under salt stress revealed that 5-methyltetrahydrofolate was a key metabolite produced in hydroprimed samples, suggesting its role in stress mitigation. frontiersin.org
Metabolomic profiling has also been crucial in understanding the metabolic reprogramming that occurs in diseases like cancer. In invasive breast cancer, untargeted metabolomics revealed a distinct pattern characterized by an increase in metabolites that fuel one-carbon metabolism, such as serine, glycine, and methionine, in tumor tissue compared to adjacent non-tumor tissue. nih.gov
Furthermore, combining metabolomics with genetic approaches, such as in studies of COVID-19 severity, has highlighted the importance of the methionine cycle, a key component of one-carbon metabolism. medrxiv.org These studies have shown that alterations in one-carbon metabolites are associated with disease severity, and genetic variants in enzymes like MTHFR can influence an individual's metabolic profile. medrxiv.org
Pathway enrichment analysis of metabolomics data helps to identify the metabolic pathways most significantly affected by a given condition, providing a systems-level view of the metabolic response to perturbations in 5-MTHF biology. nih.govfrontiersin.org
Table 4: Applications of Global Metabolomic Profiling in One-Carbon Metabolism Research
| Study Focus | Organism/System | Key Metabolites/Pathways Identified | Findings | Reference |
|---|---|---|---|---|
| Effects of Folic Acid Supplementation | Human Adults | Choline (B1196258), 5-hydroxyindoleacetic acid, acetylmethionine, fatty acids | FA supplementation and changes in plasma 5mTHF are associated with broad metabolic shifts. nih.gov | nih.gov |
| Response to Salt Stress | Maize | 5-Methyltetrahydrofolate, flavone (B191248) and flavonol biosynthesis | 5-MTHF was a key metabolite in hydroprimed maize under salt stress, indicating its role in stress response. frontiersin.org | frontiersin.org |
| Metabolic Profile of Invasive Breast Cancer | Human Tumor Tissue | Serine, glycine, threonine, methionine | One-carbon metabolism is a predominant pathway in invasive ductal carcinoma. nih.gov | nih.gov |
| Platelet Activation | Human Platelets | Glycolysis intermediates, lysophospholipids, amino acid metabolites | One-carbon metabolism is essential to support platelet activation. ahajournals.org | ahajournals.org |
| COVID-19 Severity | Human Plasma | Methionine cycle metabolites | The methionine cycle is a major driver of the metabolic profile associated with disease severity. medrxiv.org | medrxiv.org |
Interactions of 5 Methyltetrahydrofolic Acid with Other Nutrient Cycles and Biochemical Networks
Synergistic and Antagonistic Relationships with Vitamin B12 (Cobalamin) Metabolism
The relationship between 5-MTHF and vitamin B12 (cobalamin) is a classic example of metabolic interdependence. Their synergistic actions are vital for the remethylation of homocysteine to methionine, a critical step in the methionine cycle. whynotnatural.com However, an imbalance in the levels of these two vitamins can lead to a functional folate deficiency, highlighting an antagonistic aspect of their interaction.
The "methyl trap" hypothesis explains how a deficiency in vitamin B12 can lead to a functional folate deficiency, even when dietary folate intake is adequate. whynotnatural.comcambridge.org The biochemical basis of this phenomenon lies in the irreversible nature of the conversion of 5,10-methylenetetrahydrofolate to 5-MTHF, a reaction catalyzed by the enzyme methylenetetrahydrofolate reductase (MTHFR). cambridge.orgfao.org Once formed, 5-MTHF has only one major metabolic fate in the body: donating its methyl group to homocysteine to form methionine, a reaction catalyzed by the vitamin B12-dependent enzyme methionine synthase. cambridge.orgfao.orgcambridge.org
In a state of vitamin B12 deficiency, the activity of methionine synthase is impaired. fao.org This impairment "traps" folate in the form of 5-MTHF, as it cannot be converted back to other tetrahydrofolate (THF) derivatives needed for nucleotide synthesis (purines and thymidylate) and other metabolic reactions. cambridge.orgfao.orgresearchgate.net This trapping leads to a pseudo-folate deficiency, manifesting as megaloblastic anemia, a condition characterized by large, immature red blood cells, which is also a hallmark of true folate deficiency. fao.orgresearchgate.net Research has demonstrated this phenomenon in a human with vitamin B12 deficiency, showing a significantly higher proportion of 5-MTHF in red blood cells before supplementation compared to after. nih.gov
The core of the interdependence between 5-MTHF and vitamin B12 lies at the crossroads of the folate and methionine cycles, specifically at the methionine synthase reaction. nih.gov This enzyme requires methylcobalamin (B1676134), a coenzyme form of vitamin B12, as a cofactor. nutripath.com.aualtmedrev.com 5-MTHF provides the methyl group that is first transferred to the cob(I)alamin form of the enzyme-bound cofactor to regenerate methylcobalamin. altmedrev.com Subsequently, the methyl group is transferred from methylcobalamin to homocysteine, yielding methionine and regenerating the cob(I)alamin form of the cofactor. wikipedia.org
Therefore, a continuous supply of both 5-MTHF and vitamin B12 is essential for the sustained activity of methionine synthase. nih.gov A deficiency in vitamin B12 halts this cycle, leading to the accumulation of homocysteine and the trapping of folate as 5-MTHF. whynotnatural.com Conversely, a lack of folate, and consequently 5-MTHF, would also impair the remethylation of homocysteine, though the "trapping" effect is specific to vitamin B12 deficiency. The two coenzyme forms of vitamin B12 in the body are methylcobalamin and adenosylcobalamin. altmedrev.com While methylcobalamin is crucial for the methionine synthase reaction, adenosylcobalamin is required for the mitochondrial enzyme methylmalonyl-CoA mutase. altmedrev.comwikipedia.org
The "Methyl Trap" Hypothesis and its Biochemical Basis
Interplay with Other B Vitamins (Pyridoxine, Riboflavin (B1680620), Niacin) in Folate Metabolism
The metabolism of 5-MTHF is not solely dependent on vitamin B12; other B vitamins, including pyridoxine (B80251) (vitamin B6), riboflavin (vitamin B2), and niacin (vitamin B3), play crucial roles as coenzymes in the broader network of folate metabolism. alexanderspinecenter.comcambridge.org
Pyridoxine (Vitamin B6): The active form of vitamin B6, pyridoxal (B1214274) 5'-phosphate (PLP), is a cofactor for the enzyme serine hydroxymethyltransferase (SHMT). nih.govcambridge.org SHMT catalyzes the conversion of serine to glycine (B1666218), a reaction that simultaneously transfers a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. nih.govcambridge.org This compound is a direct precursor to 5-MTHF. Thus, vitamin B6 is essential for feeding one-carbon units into the folate cycle, which ultimately leads to the synthesis of 5-MTHF.
Riboflavin (Vitamin B2): Riboflavin is a precursor for flavin adenine (B156593) dinucleotide (FAD), a critical cofactor for the enzyme methylenetetrahydrofolate reductase (MTHFR). cambridge.orgoregonstate.edu MTHFR catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-MTHF. cambridge.orgnih.gov The activity of MTHFR is therefore directly dependent on an adequate supply of riboflavin. oregonstate.edu Individuals with a common genetic polymorphism in the MTHFR gene (677C→T) have a reduced enzyme activity, which can be partially compensated for by an increased riboflavin intake. oregonstate.edu
| Nutrient | Active Form/Cofactor | Key Enzyme Interaction | Role in 5-MTHF Metabolism |
| Vitamin B12 | Methylcobalamin | Methionine Synthase (MS) | Accepts a methyl group from 5-MTHF to remethylate homocysteine. nutripath.com.auwhynotnatural.com |
| Pyridoxine (B6) | Pyridoxal 5'-Phosphate (PLP) | Serine Hydroxymethyltransferase (SHMT) | Cofactor for the synthesis of 5,10-methylenetetrahydrofolate, the precursor of 5-MTHF. nih.govcambridge.org |
| Riboflavin (B2) | Flavin Adenine Dinucleotide (FAD) | Methylenetetrahydrofolate Reductase (MTHFR) | Cofactor for the conversion of 5,10-methylenetetrahydrofolate to 5-MTHF. cambridge.orgoregonstate.edu |
Cross-talk with Choline (B1196258) and Betaine (B1666868) Pathways in Methyl Group Homeostasis
Methyl group homeostasis is a critical aspect of cellular metabolism, and it is maintained through the coordinated action of several pathways, including the folate cycle and the choline oxidation pathway. rsc.orgnih.gov 5-MTHF plays a central role in the folate-dependent remethylation of homocysteine, but an alternative, folate-independent pathway exists that utilizes betaine, a derivative of choline. oncoscience.usresearchgate.net
The enzyme betaine-homocysteine methyltransferase (BHMT), found primarily in the liver and kidneys, catalyzes the transfer of a methyl group from betaine to homocysteine, forming methionine and dimethylglycine. oncoscience.ustandfonline.com This pathway provides an alternative route for homocysteine remethylation, which can become particularly important when the folate-dependent pathway is compromised. oncoscience.us
The cross-talk between these pathways is evident in their shared role in providing methyl groups for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor. nih.gov The dominance of either the folate-dependent or the betaine-dependent pathway can shift in response to nutrient availability and metabolic demands. rsc.org For instance, in a state of excess methyl groups, S-adenosylmethionine (SAM) acts as an allosteric inhibitor of MTHFR, thereby reducing the production of 5-MTHF. researchgate.net This, in turn, can influence the flux through the BHMT pathway.
Regulation of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) Ratios by 5-METHYLTETRAHYDROFOLIC ACID
The ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) is a critical indicator of the cell's methylation capacity. creative-proteomics.com SAM is the primary methyl group donor for a vast array of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. nih.govmdpi.com After donating its methyl group, SAM is converted to SAH, which is a potent inhibitor of most methyltransferases. scielo.br Therefore, maintaining a high SAM/SAH ratio is essential for ensuring that methylation reactions can proceed efficiently.
5-MTHF plays a crucial role in maintaining this ratio by facilitating the regeneration of methionine from homocysteine. creative-proteomics.com The newly formed methionine is then converted to SAM by the enzyme methionine adenosyltransferase (MAT). nih.gov By driving the remethylation of homocysteine, 5-MTHF helps to keep homocysteine levels low and ensures a steady supply of methionine for SAM synthesis. creative-proteomics.com
Experimental Models and Methodological Considerations in 5 Methyltetrahydrofolic Acid Research
In Vivo Animal Models for Systemic Folate Research
In vivo animal models are crucial for understanding the systemic effects of 5-MTHF, including its absorption, distribution, metabolism, and excretion, as well as its impact on development, health, and disease throughout the lifespan. mdpi.comtandfonline.com These models allow for the investigation of complex physiological interactions that cannot be replicated in vitro. medsci.org
Rodents, particularly mice and rats, are the most extensively used animal models in folate research. mdpi.comtandfonline.com Dietary intervention studies, where rodents are fed diets with varying levels of folic acid or 5-MTHF, are common for investigating the effects of folate status on various health outcomes. mdpi.comresearchgate.net For instance, rat models have been used to compare the effects of folic acid and 5-MTHF supplementation on the progression of colon cancer. researchgate.netscholaris.ca
Genetically modified mouse models have been instrumental in elucidating the function of specific genes involved in folate metabolism. mdpi.comnih.govresearchgate.net For example, the Mthfr 677C>T mouse model has been developed to study the human MTHFR gene variant, which affects folate metabolism and is associated with various health risks. mdpi.comnih.govresearchgate.net These mice have been used to compare the effects of folic acid and 5-MTHF supplementation on conditions like hepatic steatosis. mdpi.comnih.govresearchgate.net Other mouse models with mutations in genes related to folate transport or metabolism have been used to study the impact of disrupted folate pathways on embryonic development, including neural tube defects. d-nb.infofrontiersin.org
Table 2: Examples of Rodent Models in 5-MTHF Research
| Model | Species | Research Focus | Key Findings/Applications |
| Sprague Dawley Rat | Rat | Colon Cancer Progression | Used to compare the effects of folic acid vs. 5-MTHF supplementation on aberrant crypt foci and tumor development. researchgate.net |
| Mthfr 677C>T Mouse | Mouse | Genetic Variants in Folate Metabolism | Investigates the impact of a common human MTHFR polymorphism and the differential effects of folic acid and 5-MTHF supplementation on health outcomes like hepatic steatosis. mdpi.comnih.govresearchgate.net |
| Folate-Deficient Rat | Rat | Neurodevelopment | Demonstrates the effects of maternal folate deficiency on brain development and behavior in offspring. tandfonline.comtandfonline.com |
| Mtrrgt Mouse | Mouse | Embryonic Development | Studies the role of folate metabolism in early embryonic events like implantation and alignment. frontiersin.org |
| Apolipoprotein B (apoB) Mutant Mouse | Mouse | Neural Tube Defects | Examined for responsiveness to folic acid supplementation in preventing neural tube defects. d-nb.info |
While rodents are invaluable, alternative animal models such as the zebrafish (Danio rerio) and the nematode Caenorhabditis elegans offer unique advantages for specific types of research. These organisms have rapid development, are genetically tractable, and are often more cost-effective for large-scale screens.
C. elegans is a powerful model for studying the influence of diet and genetics on aging. nih.gov Research in C. elegans has explored how folate synthesis in the bacterial diet impacts the host's lifespan, providing insights into the complex interactions between nutrition, the microbiome, and aging. nih.gov A folate deficiency model in C. elegans has also been developed to study the consequences of restricted folate uptake. nih.gov
Zebrafish are widely used in developmental biology due to their external fertilization and transparent embryos, which allow for the direct observation of organ development. Although specific studies focusing solely on 5-MTHF in zebrafish are less common in the provided context, the model is generally suitable for studying the effects of nutrient deficiencies or genetic mutations on embryonic development, including processes that are dependent on folate metabolism. The use of various animal models, including non-rodent species, is encouraged to gain a broader understanding of metabolic processes. nih.gov
Rodent Models (e.g., genetically modified mice, dietary intervention studies)
Computational Biology and Systems Approaches to 5-METHYLTETRAHYDROFOLIC ACID Networks
Computational biology and systems approaches have become indispensable for unraveling the complexity of metabolic networks, including the intricate pathways involving this compound (5-MTHF). e-enm.org These methodologies integrate experimental data with mathematical models to provide a holistic understanding of how genetic and environmental factors influence folate metabolism. e-enm.orgoup.com By moving beyond the study of single enzymes or reactions, systems biology allows for the investigation of emergent properties of the entire network, such as homeostasis, sensitivity to perturbations, and the flow of metabolites (flux). nih.govnih.gov
Metabolic Network Modeling
Metabolic network modeling uses mathematical frameworks to simulate and analyze the interconnected reactions of cellular metabolism. nih.govscirp.org For the folate pathway, these models have been crucial for testing hypotheses that are difficult to address through in vitro or in vivo experiments alone. nih.gov Mathematical models of folate metabolism have evolved over decades, incorporating increasing levels of complexity to better reflect the biological system. nih.gov
These models often represent the folate cycle as a system of ordinary differential equations (ODEs), where the rate of each enzymatic reaction is described by Michaelis-Menten kinetics. nih.govsemanticscholar.org Key assumptions are inherent in this approach, such as the system being at a steady state and the concentrations of certain co-substrates like NADPH being constant. nih.gov The models can simulate the concentrations of various folate species, including dihydrofolate (DHF), tetrahydrofolate (THF), and 5-MTHF, and predict how the network responds to changes. nih.govsemanticscholar.org
One significant application of these models is to understand the dynamics of one-carbon metabolism under varying conditions. scirp.orgsemanticscholar.org For example, a dynamic mathematical model was developed to study how a decrease in the extracellular 5-MTHF pool impacts DNA methylation and the synthesis of DNA precursors. scirp.orgsemanticscholar.org This model predicted that a reduction in available 5-MTHF leads to an increased ratio of deoxyuridylate (dU) to thymidylate (dT), which can contribute to DNA instability. semanticscholar.org
Flux Balance Analysis (FBA) is another computational method used to analyze metabolic networks. FBA can determine reaction efficiencies and metabolic flow, predicting how factors like nutrient availability or genetic variations affect the activity of pathways such as the methionine cycle, where 5-MTHF is a critical methyl donor. creative-proteomics.com
In silico modeling has also been used to explore the consequences of enzymatic side-reactions within the folate pathway. For instance, models were used to show that the cleavage of 5,10-methylenetetrahydrofolate by the enzyme ketopantoate hydroxymethyltransferase (PanB) and the subsequent recycling of the cleavage product are consistent with observed increases in total folate pools and upregulation of folate biosynthesis genes. frontiersin.org
| Metabolic Model Type | Focus Area | Key Findings/Predictions | References |
| Deterministic ODE Model | Folate-mediated one-carbon metabolism (FOCM) | The DNA methylation reaction rate is relatively insensitive to changes in the overall folate pool size until concentrations become very low. Mutations in the MTHFR gene can reduce S-adenosylmethionine (SAM) levels. | oup.com |
| Dynamic Mathematical Model | Impact of 5-MTHF deficiency on DNA stability | A decrease in the 5-mTHF pool can lead to an increased dU/dT ratio, potentially causing uracil (B121893) misincorporation into DNA and chromosomal breakage. | scirp.orgsemanticscholar.org |
| Kinetic Model | Homeostatic mechanisms in folate pathway | Substrate inhibition of folate-cycle enzymes is a key homeostatic mechanism that stabilizes reaction rates against fluctuations in folate concentrations. | nih.gov |
| Flux Balance Analysis (FBA) | Methionine Cycle and Folate Metabolism | Can be used to determine reaction efficiencies and predict how nutrient availability or genetic variations affect the remethylation of homocysteine using 5-MTHF. | creative-proteomics.com |
| In Silico Pathway Modeling | Enzymatic damage and repair in folate pathway | Consistent with the hypothesis that a side-activity of the PanB enzyme cleaves 5,10-methylene-THF, with the product being recycled by the FolK enzyme. | frontiersin.org |
Bioinformatics and Network Analysis of Folate-Related Gene Expression
Bioinformatics provides the tools to analyze large-scale gene expression data (transcriptomics) to understand the genetic regulation of the 5-MTHF network. nih.govnih.gov Techniques like RNA-sequencing and microarrays allow for the simultaneous measurement of the expression levels of thousands of genes, revealing how cellular processes are altered in response to changes in folate status or in different physiological contexts. nih.govoup.com
Studies have used these approaches to identify genes whose expression is significantly different under conditions of folate deficiency or supplementation. In colon cancer cell lines, folate deficiency was shown to alter the expression of key genes involved in apoptosis, cell cycle control, and DNA repair in a cell-specific manner. oup.com Similarly, gene expression profiling in rheumatoid arthritis patients revealed that the expression of metabolic enzymes like FPGS and GGH is altered under inflammatory conditions and normalized following treatment with methotrexate, a folate antagonist. bmj.com
A powerful bioinformatics approach is the Weighted Gene Co-expression Network Analysis (WGCNA), which identifies modules of highly correlated genes. nih.gov This method can pinpoint clusters of genes that are associated with specific biological traits, such as folate treatment. nih.gov One such study analyzed gene expression datasets from mouse kidney, brain, and prostate tissues and identified a module of 97 genes highly correlated with folic acid treatment. nih.gov Within this module, hub genes such as Ttc38 were identified as novel factors potentially associated with folic acid metabolism and kidney development. nih.gov
Integrating transcriptomics with other "omics" data, such as genomics, provides a more comprehensive view. Genome-Wide Association Studies (GWAS) can identify genetic polymorphisms (SNPs) associated with a particular trait, while Transcriptome-Wide Association Studies (TWAS) can link these genetic variations to gene expression levels. nih.govfrontiersin.org In maize, an integrated analysis of GWAS, TWAS, and differential gene expression identified 13 causal genes associated with folate accumulation. frontiersin.org In human cell lines, this approach has identified SNPs associated with the expression and alternative splicing of 52 different folate pathway genes, highlighting genetic factors that may contribute to population differences in folate metabolism. nih.gov
These bioinformatics analyses generate vast amounts of data that can be used to construct and refine the metabolic network models described previously, creating a feedback loop between experimental data and computational simulation to advance the understanding of 5-MTHF metabolism.
| Study Focus | Methodology | Key Genes/Pathways Identified | Findings | References |
| Folic Acid Metabolism in Mice | Weighed Gene Co-expression Network Analysis (WGCNA) | Ttc38, Sema3A, Insl3, Dll1, Msh4, Snai1 | Identified a gene module and hub genes associated with folic acid treatment and kidney development. | nih.gov |
| Folate Pathway in Human Cell Lines | GWAS, Gene and Exon Level Expression Analysis | FPGS, ATP13A2, ASCC3L1, IFIH1, SMARCA5, SMARCA2, SETX, DDX52, RUVBL2 | Found significant differences in gene expression and alternative splicing between populations (CEU and YRI) and identified SNPs associated with these differences. | nih.gov |
| Folate Deficiency in Colon Cancer Cells | Pathway-Specific cDNA Microarray | Genes related to apoptosis, cell cycle control, DNA repair, and angiogenesis. | Folate deficiency differentially alters the expression of key genes in cancer-related pathways in a cell-specific manner. | oup.com |
| Folate Accumulation in Maize | GWAS, TWAS, RNA-seq, Differential Expression Analysis | Genes enriched in phenylpropanoid biosynthesis, oxidoreductase activity, and stress response. | Integrated multi-omics approach identified 13 causal genes involved in the regulation of folate accumulation in maize kernels. | frontiersin.org |
| Folate Metabolism in Broiler Chickens | RNA-Seq, Differential Gene Expression (DEG) Analysis | DEGs involved in folate and lipid metabolism, methylation, and methyltransferase activity. | Maternal folate deficiency affects the expression of numerous genes in complex biological processes in offspring. | nih.gov |
Future Directions and Emerging Frontiers in 5 Methyltetrahydrofolic Acid Research
Discovery of Novel Biological Roles for 5-METHYLTETRAHYDROFOLIC ACID Beyond One-Carbon Metabolism
While this compound (5-MTHF) is primarily recognized for its crucial role as a methyl donor in one-carbon metabolism, emerging research is beginning to uncover novel biological functions that extend beyond this classical pathway. These new roles highlight the broader physiological significance of 5-MTHF and open up new avenues for investigation.
One area of growing interest is the direct influence of 5-MTHF on endothelial function and vascular health, independent of its role in homocysteine metabolism. Studies have shown that 5-MTHF can directly improve endothelial function by enhancing the bioavailability of nitric oxide (NO). ahajournals.org This is achieved, in part, by preventing the oxidation of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for endothelial nitric oxide synthase (eNOS). ahajournals.org By preserving BH4, 5-MTHF helps to maintain the coupled state of eNOS, leading to increased NO production and reduced formation of superoxide (B77818) radicals. ahajournals.org This antioxidant effect and its ability to scavenge peroxynitrite contribute to improved vascular health. ahajournals.org
Furthermore, there is evidence to suggest that 5-MTHF may play a role in modulating inflammatory processes and immune responses. While the folate cycle is linked to inflammation, the specific and direct immunomodulatory functions of 5-MTHF are still being elucidated. Research in this area is exploring how 5-MTHF might influence the function of immune cells and the production of inflammatory mediators.
Recent findings also point towards a potential role for 5-MTHF in athletic performance and muscle function. nutraceuticalbusinessreview.com Adequate folate status is essential for the synthesis of new cells and the repair of tissues, including those damaged during physical activity. nutraceuticalbusinessreview.com Some studies have suggested a link between polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene, which affects 5-MTHF levels, and measures of physical performance. nutraceuticalbusinessreview.com This suggests that optimal 5-MTHF levels may be important for muscle repair and adaptation to exercise.
Interactive Data Table: Emerging Roles of 5-MTHF
| Biological Area | Emerging Role of 5-MTHF | Potential Mechanism |
|---|---|---|
| Cardiovascular Health | Improved endothelial function | Increased nitric oxide (NO) bioavailability, prevention of tetrahydrobiopterin (BH4) oxidation, reduced superoxide production. ahajournals.org |
| Inflammation | Modulation of inflammatory responses | Influence on immune cell function and inflammatory mediator production (area of active investigation). |
| Sports Nutrition | Enhanced muscle repair and performance | Support of new cell synthesis and tissue repair, potential link between MTHFR genotype and physical performance. nutraceuticalbusinessreview.com |
Development of Advanced Spatiotemporal Imaging and Sensing Techniques for Folates
The ability to visualize and quantify folates, including 5-MTHF, within living cells and tissues in real-time is crucial for a deeper understanding of their dynamic metabolic roles. Traditional methods for measuring folate levels often require tissue homogenization, which lacks spatial and temporal resolution. To address this limitation, significant efforts are being made to develop advanced imaging and sensing techniques.
Fluorescence-based Imaging: Optical imaging methods, particularly those using fluorescence, are at the forefront of this research. revvity.com Novel fluorescent probes and biosensors are being designed to specifically bind to folates or folate receptors, allowing for their detection and quantification in living systems. mdpi.comresearchgate.net For instance, researchers have demonstrated in vivo fluorescence imaging of tumors using folate-targeted drug delivery systems, providing insights into drug release kinetics within cancer cells. optica.org Photoacoustic imaging, an optical-acoustic hybrid technique, has also been employed using folate receptor-targeted nanoparticles to enhance the imaging of breast carcinomas in vivo. rsc.org
Radionuclide Imaging: Positron Emission Tomography (PET) and Single-Photon Emission Tomography (SPECT) are powerful in vivo imaging techniques that can be adapted for folate imaging. revvity.com This involves the use of folate derivatives labeled with radioisotopes. For example, 68Ga-labeled folate conjugates have been developed and evaluated for their potential in imaging folate receptor-positive tumors. acs.orgsnmjournals.org These radiotracers have shown promise in preclinical studies, demonstrating high tumor uptake and rapid clearance from the blood. acs.orgsnmjournals.org
Biosensors: The development of highly sensitive and selective biosensors for the real-time detection of folates is another active area of research. mdpi.comresearchgate.net Electrochemical biosensors, known for their simplicity and scalability, are a popular choice. mdpi.com Optical biosensors offer advantages such as high selectivity and the ability for real-time monitoring in complex biological samples. mdpi.com Some novel biosensors utilize folate itself as a recognition element to detect cancer cells that overexpress folate receptors. usn.nousn.no Despite these advances, the development of point-of-care folate biosensors for home use remains a challenge. mdpi.com
Interactive Data Table: Advanced Folate Imaging and Sensing Techniques
| Technique | Description | Key Features |
|---|---|---|
| Fluorescence Imaging | Uses fluorescent probes that bind to folates or folate receptors to visualize their distribution. revvity.comoptica.org | High resolution, real-time imaging in living cells. |
| Photoacoustic Imaging | A hybrid technique combining optical excitation and ultrasonic detection, often using targeted nanoparticles. rsc.org | Combines rich optical contrast with high ultrasonic resolution at depth. |
| Radionuclide Imaging (PET/SPECT) | Employs radiolabeled folate derivatives to image their distribution in the body. revvity.comacs.orgsnmjournals.org | Non-invasive, whole-body imaging with high sensitivity. |
| Electrochemical Biosensors | Detects folates through specific electrochemical reactions. mdpi.com | Design simplicity, robustness, and scalability. |
| Optical Biosensors | Utilizes changes in optical properties upon binding to folates. mdpi.com | High selectivity, rapid real-time monitoring. |
Elucidation of Complex Gene-Environment Interactions in Folate Metabolism
The metabolism of 5-MTHF is a complex process influenced by a delicate interplay between an individual's genetic makeup and various environmental factors. Understanding these gene-environment interactions is critical for personalized nutrition and disease prevention strategies.
Genetic Polymorphisms: A key focus of research is on single nucleotide polymorphisms (SNPs) in genes encoding enzymes involved in the folate pathway. nih.govpharmgkb.org The most extensively studied is the MTHFR gene, which has common variants like C677T and A1298C that can reduce enzyme activity and impact 5-MTHF levels. researchgate.netnih.gov Other genes in the folate pathway, such as MTR, MTRR, MTHFD1, and folate transporters, also have polymorphisms that can influence folate metabolism. birthdefectsresearch.orgfrontiersin.orgfrontiersin.org
Environmental Factors: A wide range of environmental and lifestyle factors can interact with these genetic predispositions. These include:
Diet: Dietary intake of folate and other methyl-donating nutrients like choline (B1196258) and vitamin B12 is a primary environmental determinant. epigentek.commdpi.com A diet deficient in these nutrients can exacerbate the effects of genetic polymorphisms. medium.com
Alcohol Consumption: Alcohol can interfere with folate absorption and metabolism. mdpi.com Studies have shown significant interactions between alcohol consumption and MTHFR gene variants on the risk of certain health conditions. nih.gov
Smoking: Cigarette smoking has been identified as an environmental factor that can interact with genes in the folate pathway, potentially increasing the risk for certain birth defects. birthdefectsresearch.org
Chemical Exposures: Exposure to environmental toxins and pollutants can alter DNA methylation patterns, a process heavily reliant on 5-MTHF. epigentek.commedium.com
Physical Activity: Research has suggested potential interactions between physical activity levels and MTHFR genotypes in relation to homocysteine levels. semanticscholar.org
Health Implications: These gene-environment interactions have been implicated in a variety of health outcomes, including neural tube defects, cardiovascular disease, and certain types of cancer. nih.govfrontiersin.orgmdpi.com For example, the risk of colon cancer associated with MTHFR polymorphisms can be modified by dietary factors like freshwater fish consumption. researchgate.net Similarly, the risk of hypertension associated with the MTHFR C677T polymorphism can be influenced by factors such as age and body mass index. mdpi.com
Interactive Data Table: Gene-Environment Interactions in Folate Metabolism
| Genetic Factor | Environmental Factor | Associated Health Outcome |
|---|---|---|
| MTHFR C677T Polymorphism | Low Folate Intake | Increased risk of neural tube defects. nih.gov |
| MTHFR Polymorphisms | Freshwater Fish Consumption | Modulated risk of colon cancer. researchgate.net |
| MTHFR C677T Polymorphism | Overweight/Obesity | Increased risk of hypertension. mdpi.com |
| MTHFR rs4846049 | Alcohol Consumption | Increased risk of ischemic stroke. nih.gov |
Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding of Folate Biology
To unravel the full complexity of folate metabolism and its far-reaching biological impacts, researchers are increasingly turning to a systems biology approach. This involves the integration of data from multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—to construct a holistic view of the folate network. oup.com
Genomics: Genome-wide association studies (GWAS) have been instrumental in identifying genetic variants within the folate pathway that are associated with various diseases and metabolic traits. semanticscholar.org This provides a foundational layer for understanding individual predispositions to altered folate metabolism.
Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can gain insights into how gene expression within the folate pathway is regulated under different conditions. This can reveal how cells respond to changes in folate status or to environmental stimuli.
Proteomics: Proteomics focuses on the large-scale study of proteins, including the enzymes and transporters that constitute the folate metabolic network. This allows for the quantification of protein levels and the identification of post-translational modifications that can alter their function.
Metabolomics: Metabolomics provides a snapshot of the small-molecule metabolites, including the various folate forms and related compounds like homocysteine and S-adenosylmethionine, within a biological system. nih.gov This offers a direct readout of the metabolic state of the folate pathway.
By integrating these multi-omics datasets, researchers can build computational models of folate metabolism. oup.comnih.govoup.com These models can simulate the dynamic behavior of the folate network, predict the effects of genetic and environmental perturbations, and identify key control points within the pathway. This systems-level understanding is crucial for developing more effective strategies for disease prevention and treatment. For example, integrating genomic data with metabolomic profiles can help to personalize nutritional recommendations based on an individual's unique metabolic fingerprint.
Interactive Data Table: Multi-Omics Approaches in Folate Research
| Omics Discipline | Focus of Study | Contribution to Systems Biology |
|---|---|---|
| Genomics | Genetic variations (e.g., SNPs) in folate pathway genes. semanticscholar.org | Identifies genetic predispositions to altered folate metabolism. |
| Transcriptomics | Gene expression levels of folate-related genes. | Reveals regulatory responses to various stimuli. |
| Proteomics | Abundance and modification of folate pathway proteins. | Provides information on the functional machinery of the pathway. |
| Metabolomics | Quantification of folate forms and related metabolites. nih.gov | Offers a direct measure of the metabolic state of the pathway. |
| Computational Modeling | Integration of multi-omics data to simulate pathway dynamics. oup.comnih.gov | Enables a holistic understanding of the folate network and prediction of its behavior. |
Methodological Innovations in High-Throughput Screening and Functional Genomics for Folate Pathway Modulation
The development of innovative high-throughput screening (HTS) and functional genomics techniques is accelerating the discovery of new ways to modulate the folate pathway for therapeutic purposes. These powerful tools allow for the rapid and systematic investigation of gene function and the identification of novel drug targets.
High-Throughput Screening (HTS): HTS platforms enable the automated testing of large libraries of chemical compounds to identify those that can alter the activity of specific enzymes or pathways. In the context of folate metabolism, HTS can be used to screen for inhibitors or activators of key enzymes like MTHFR or dihydrofolate reductase (DHFR). This can lead to the discovery of new drug candidates for a variety of conditions.
Functional Genomics and CRISPR-Cas9: The advent of CRISPR-Cas9 gene-editing technology has revolutionized functional genomics. nih.gov CRISPR-based screens allow for the systematic knockout or activation of every gene in the genome to identify those that are essential for cell survival or that influence a particular phenotype. biorxiv.org This approach has been used to identify genes that interact with the folate pathway and to uncover novel dependencies of cancer cells on folate metabolism. nih.govscholaris.ca For example, CRISPR screens have revealed that certain cancer cells are particularly vulnerable to disruptions in the folate pathway, highlighting potential therapeutic targets. biorxiv.org CRISPR technology is also being explored for the biofortification of crops to increase their folate content. researchgate.net
RNA Interference (RNAi): RNA interference is another powerful tool for functional genomics that involves using small RNA molecules to silence the expression of specific genes. Like CRISPR, RNAi screens can be used to identify genes that are critical for the folate pathway or that modulate the response to antifolate drugs.
These methodological innovations are providing unprecedented insights into the intricacies of folate metabolism. By combining HTS with functional genomics approaches, researchers can not only identify new drug targets but also better understand the mechanisms of drug resistance and develop strategies to overcome it.
Interactive Data Table: Innovations in Folate Pathway Research
| Methodology | Application in Folate Research | Potential Outcome |
|---|---|---|
| High-Throughput Screening (HTS) | Screening large chemical libraries for modulators of folate pathway enzymes. | Discovery of novel drug candidates. |
| CRISPR-Cas9 Genome Editing | Systematic knockout or activation of genes to identify their role in folate metabolism and cell viability. nih.govbiorxiv.org | Identification of new therapeutic targets and understanding of cancer cell dependencies. |
| RNA Interference (RNAi) | Silencing specific genes to study their function in the folate pathway. | Elucidation of gene function and mechanisms of drug action. |
| CRISPR-based Biofortification | Modifying the genes of crops to increase their folate content. researchgate.net | Development of more nutritious food sources. |
Q & A
Q. What is the mechanism by which 5-MTHF reverses methotrexate toxicity in preclinical models?
Methotrexate (MTX) inhibits dihydrofolate reductase (DHFR), depleting tetrahydrofolate (THF) pools required for nucleotide synthesis. 5-MTHF bypasses this blockade by directly entering folate-dependent pathways without requiring DHFR-mediated conversion. Studies in mice demonstrate that daily administration of 5-MTHF (20–60 mg/kg) significantly improves survival and body weight in MTX-treated models, likely through competitive transport mechanisms at cellular uptake sites . For validation, researchers should compare survival rates and folate metabolite levels (via LC-MS/MS) in control vs. treated groups, as shown in Table I of Blair and Searle’s work .
Q. What analytical methods are recommended for quantifying 5-MTHF in biological samples?
Stable isotope dilution assays coupled with LC-MS/MS are the gold standard for 5-MTHF quantification. Key steps include:
- Sample stabilization : Use Triton X-100-containing buffers to prevent folate degradation .
- Enzymatic digestion : For whole blood, apply conjugase to release protein-bound folates .
- Solid-phase extraction : SAX cartridges improve sensitivity, achieving detection limits as low as 4.4 nmol/L in dried plasma spots . Researchers should validate methods using internal standards (e.g., deuterated 5-MTHF) and report recovery rates across matrices (plasma, blood).
Q. How does 5-MTHF compare to citrovorum factor (leucovorin) in reversing MTX toxicity?
Both compounds show comparable efficacy in rescuing MTX toxicity, as 5-MTHF is the active metabolite of leucovorin. Blair and Searle’s survival data (Table I) indicate no significant difference in mouse survival when equimolar doses are administered . However, leucovorin requires enzymatic conversion to 5-MTHF, introducing variability in metabolic studies. Researchers should directly compare pharmacokinetic profiles (e.g., half-life, tissue distribution) in their models.
Advanced Research Questions
Q. How can dosing regimens be optimized to counteract high-dose MTX toxicity while addressing transport competition?
High-dose MTX saturates folate transporters (e.g., RFC1), reducing 5-MTHF uptake. Blair et al. observed that increasing 5-MTHF doses (e.g., 60 mg/kg vs. 20 mg/kg) restored protection in mice receiving lethal MTX doses . To optimize regimens:
- Time-dependent dosing : Administer 5-MTHF post-MTX to avoid competitive inhibition during MTX uptake .
- Transport analysis : Use radiolabeled 5-MTHF/MTX to quantify uptake kinetics in target tissues (e.g., intestinal epithelium) .
- Modeling : Develop pharmacokinetic-pharmacodynamic (PK/PD) models incorporating transporter affinity constants from studies like Goldman et al. .
Q. What strategies resolve discrepancies in 5-MTHF efficacy across folate-deficiency models?
Contradictory results may arise from:
- Model variability : Genetic differences in folate metabolism (e.g., MTHFR polymorphisms) affect 5-MTHF utilization .
- Endpoint selection : Survival (acute toxicity) vs. long-term biomarkers (e.g., homocysteine levels) . Mitigation strategies:
- Standardize protocols : Use inbred strains and controlled diets to minimize confounders.
- Multi-omics profiling : Integrate transcriptomic/metabolomic data to identify compensatory pathways in non-responsive models .
Q. What experimental designs are critical for studying 5-MTHF in neural-tube defect (NTD) prevention?
Key considerations from Czeizel and Dudás’ trial :
- Timing : Administer 5-MTHF ≥1 month pre-conception to ensure adequate folate status during neural tube closure.
- Dose-response : Compare 0.8 mg/day (effective in humans) vs. higher doses for saturation effects.
- Biomarkers : Measure red blood cell folate (long-term status) and plasma 5-MTHF (acute status) to correlate with NTD risk .
- Confounders : Control for maternal BMI, vitamin B12, and genetic factors (e.g., MTHFR C677T).
Methodological Considerations
- Data Interpretation : When analyzing contradictory results (e.g., variable 5-MTHF efficacy in tumor models ), assess MTX dosing schedules, tumor folate uptake mechanisms, and 5-MTHF stability in storage.
- Ethical Compliance : For clinical-grade 5-MTHF, ensure compliance with ICH-GMP standards and validate purity via HPLC (≥98.9%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
